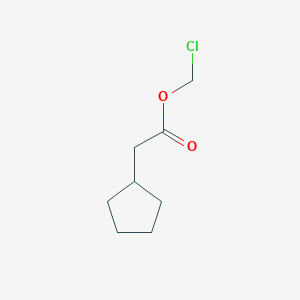
Chloromethyl 2-cyclopentylacetate
Descripción general
Descripción
Chloromethyl 2-cyclopentylacetate is a chemical compound that is used in various applications. It is available for purchase from several suppliers for use in pharmaceutical testing .
Synthesis Analysis
The synthesis of chloromethyl compounds, such as this compound, often involves chloromethylation, a process that has been well-documented in the literature . An efficient and convenient method for chloromethylation of some aromatic compounds involves the use of a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2, catalyzed by zinc iodide . This process yields the corresponding chloromethyl derivatives in good to excellent yields .Chemical Reactions Analysis
Chloromethylation reactions, such as those used to produce this compound, involve the reaction of aromatic compounds with a chloromethylating agent . The reaction is catalyzed by a Lewis acid, such as zinc iodide . The reaction conditions promote the formation of a chloromethyl cation, which then undergoes electrophilic substitution with the aromatic compound to yield the chloromethylated derivative .Aplicaciones Científicas De Investigación
Chemical Synthesis and Pharmacology
Chloromethyl 2-cyclopentylacetate is an intermediate in the synthesis of various pharmacologically active compounds. For instance, it's used in the preparation of esters of 2-dimethylaminoethanol with lipophilic carboxylic acids, which have potential as cerebral stimulants (Protiva et al., 1990).
Biodegradability Studies
In the context of environmental science, derivatives of this compound, such as chlorinated muconic acids, have been studied for their biodegradability. An enzyme isolated from Pseudomonas sp. B13, named muconate cycloisomerase II, was found to convert chloro-cis,cis-muconic acid into various compounds, highlighting the chemical's relevance in microbial degradation processes (Schmidt & Knackmuss, 1980).
Organic Chemistry and Material Science
In organic chemistry, this compound is utilized in the synthesis of complex molecules. For instance, it's involved in the metalation of 2-chloromethyl-2-oxazolines, leading to the creation of 1,2,3-tris(oxazolinyl)cyclopropanes and other functionalized compounds (Capriati et al., 2002).
Intermediate in Pesticide Production
Propiedades
IUPAC Name |
chloromethyl 2-cyclopentylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c9-6-11-8(10)5-7-3-1-2-4-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUCFXJKDKACMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-tert-butylphenyl)methoxy]-N-(3,4-dichlorophenyl)thiophene-2-carboxamide](/img/structure/B3130655.png)
![N-(4-bromophenyl)-3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3130666.png)
![N-(2,4-difluorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B3130673.png)
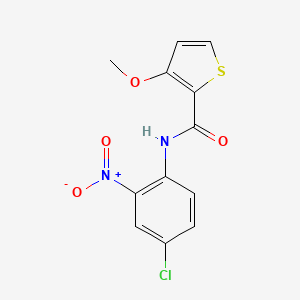
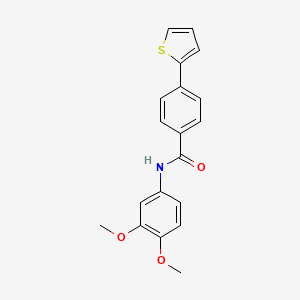


![ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate](/img/structure/B3130727.png)
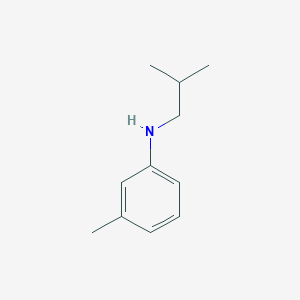
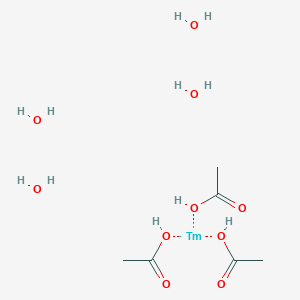
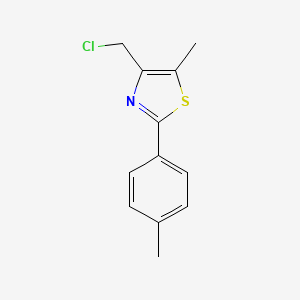


![Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3130754.png)